N-[(E)-anthracen-9-ylmethylideneamino]-2-(benzimidazol-1-yl)acetamide
Description
N-[(E)-anthracen-9-ylmethylideneamino]-2-(benzimidazol-1-yl)acetamide is a structurally complex molecule featuring an anthracene backbone linked via an imine (methylideneamino) group to an acetamide moiety substituted with a benzimidazole ring.
Properties
IUPAC Name |
N-[(E)-anthracen-9-ylmethylideneamino]-2-(benzimidazol-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N4O/c29-24(15-28-16-25-22-11-5-6-12-23(22)28)27-26-14-21-19-9-3-1-7-17(19)13-18-8-2-4-10-20(18)21/h1-14,16H,15H2,(H,27,29)/b26-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUTBXJZISBTZSS-VULFUBBASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C=NNC(=O)CN4C=NC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2/C=N/NC(=O)CN4C=NC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(E)-anthracen-9-ylmethylideneamino]-2-(benzimidazol-1-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
Molecular Formula : C23H17N5O
Molecular Weight : 379.4 g/mol
IUPAC Name : this compound
InChI Key : RNQYZNANJIXKMX-ZVHZXABRSA-N
The compound features an anthracene moiety linked to a benzimidazole unit through an acetamide bridge, which contributes to its unique chemical properties and biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- DNA Intercalation : The anthracene moiety can intercalate with DNA, potentially disrupting replication and transcription processes.
- Enzyme Inhibition : The benzimidazole unit may inhibit specific enzymes, influencing various biochemical pathways involved in cellular functions.
These interactions suggest that the compound could possess anticancer and antimicrobial properties.
Anticancer Activity
Several studies have investigated the anticancer potential of compounds with similar structures. For instance, derivatives containing benzimidazole have shown promising results against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves the modulation of signaling pathways related to cell survival and apoptosis.
Antimicrobial Activity
Compounds with anthracene and benzimidazole units have demonstrated significant antimicrobial activity. Research indicates that these compounds can inhibit bacterial growth by disrupting cellular membranes or interfering with metabolic processes.
Case Studies
- Study on Anticancer Properties : In a recent study, derivatives of benzimidazole were synthesized and evaluated for their cytotoxic effects on human cancer cell lines. The most active compound exhibited an IC50 value significantly lower than standard chemotherapeutics, indicating enhanced potency against cancer cells .
- Antimicrobial Evaluation : Another study focused on the synthesis of anthracene-based compounds, which were tested against various bacterial strains. Results showed that the compounds inhibited bacterial growth effectively, with some derivatives outperforming traditional antibiotics .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications in its structure:
| Structural Modification | Effect on Activity |
|---|---|
| Addition of halogens | Increased potency against cancer cells |
| Alteration of the acetamide group | Enhanced enzyme inhibition potential |
| Variation in the anthracene substituents | Changes in DNA binding affinity |
These modifications can lead to improved selectivity and reduced toxicity, making them valuable for drug development.
Scientific Research Applications
Medicinal Chemistry
N-[(E)-anthracen-9-ylmethylideneamino]-2-(benzimidazol-1-yl)acetamide has been investigated for its potential as a drug candidate. Its structure allows for interaction with biological targets, making it suitable for developing therapeutic agents aimed at various diseases.
Case Study: Neuroprotective Effects
Research has shown that derivatives of benzimidazole, similar to this compound, exhibit neuroprotective effects against oxidative stress-induced neuroinflammation. These compounds were evaluated for their ability to mitigate neuronal damage in laboratory settings, showcasing their therapeutic potential in neurodegenerative disorders .
Material Science
The unique optical properties of anthracene derivatives make this compound valuable in material science. It can be utilized in the development of organic light-emitting diodes (OLEDs) and photovoltaic devices due to its ability to absorb and emit light efficiently.
Application Example: Fluorescent Probes
this compound serves as a fluorescent probe in biological studies, allowing researchers to visualize cellular processes through fluorescence microscopy.
Chemical Synthesis
This compound acts as a building block for synthesizing more complex organic molecules. Its functional groups enable it to participate in various chemical reactions, including oxidation and reduction processes.
Reaction Types:
- Oxidation: Can yield anthraquinone derivatives.
- Reduction: Produces hydrazine derivatives.
These reactions are crucial for creating new compounds with tailored properties for specific applications.
Comparison with Similar Compounds
Structural Features and Substituent Effects
Anthracene Derivatives with Heterocyclic Substituents
- N-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide (): This compound replaces the benzimidazole group with a 2-methylbenzamide moiety. However, the anthraquinone core (9,10-dioxo) introduces electron-withdrawing effects, which could enhance stability compared to the target compound’s purely aromatic anthracene system .
- The 4-bromophenyl group may enhance halogen bonding in biological systems, a feature absent in the target compound .
N-(9,10-Dioxoanthracen-1-yl)-2-[(6-methylbenzimidazol-2-yl)sulfanyl]acetamide () :
This derivative includes a sulfanyl-linked benzimidazole, adding a thioether bridge. The sulfur atom could improve metabolic stability but may reduce aqueous solubility compared to the target compound’s direct benzimidazol-1-yl linkage .
Substituent Position and Electronic Effects
- Acetamide,N-(5-amino-9,10-dihydro-9,10-dioxo-1-anthracenyl) (): The amino group at the 5-position of the anthraquinone core increases polarity (PSA = 89.26) and solubility (5.3×10⁻⁴ g/L), contrasting with the target compound’s non-polar imine group. This highlights how substituent position and electronic nature dictate physicochemical behavior .
Physical and Chemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
